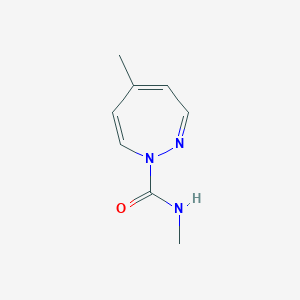![molecular formula C15H26O5 B14398013 Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate CAS No. 88239-03-6](/img/structure/B14398013.png)
Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate is an organic compound that features both ester and ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate typically involves esterification and acetylation reactions. One common method is the esterification of 4-hydroxy-5-oxoundecanoic acid with methanol in the presence of an acid catalyst, followed by acetylation using acetic anhydride and a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized for higher yields and purity, often involving automated control systems to maintain the desired temperature and pressure.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-[(acetyloxy)methyl]-5-oxohexanoate: Similar structure but with a shorter carbon chain.
Methyl 4-[(acetyloxy)methyl]-5-oxooctanoate: Another similar compound with a different carbon chain length.
Uniqueness
Methyl 4-[(acetyloxy)methyl]-5-oxoundecanoate is unique due to its specific carbon chain length and the presence of both ester and ketone functional groups. This combination of features makes it particularly versatile in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
88239-03-6 |
|---|---|
Molekularformel |
C15H26O5 |
Molekulargewicht |
286.36 g/mol |
IUPAC-Name |
methyl 4-(acetyloxymethyl)-5-oxoundecanoate |
InChI |
InChI=1S/C15H26O5/c1-4-5-6-7-8-14(17)13(11-20-12(2)16)9-10-15(18)19-3/h13H,4-11H2,1-3H3 |
InChI-Schlüssel |
RXTXIOBJJYJPNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)C(CCC(=O)OC)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile](/img/structure/B14397938.png)
![2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine](/img/structure/B14397945.png)
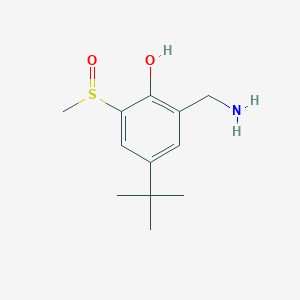
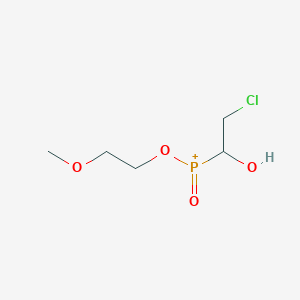
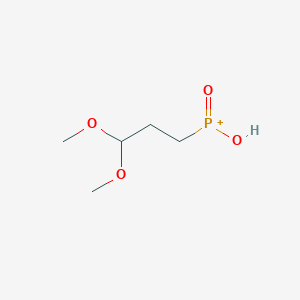
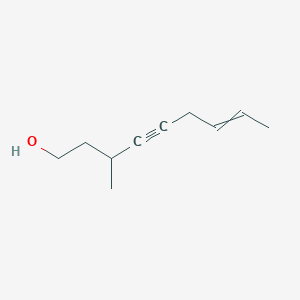
![[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene](/img/structure/B14397970.png)

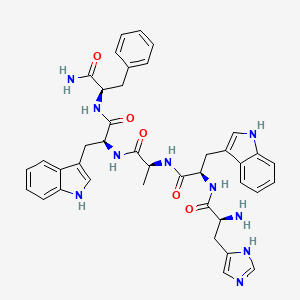
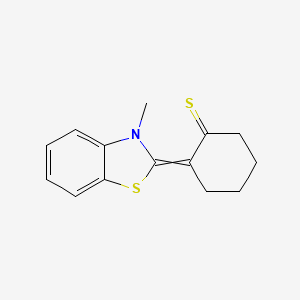
![1-(2,3-Dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397999.png)
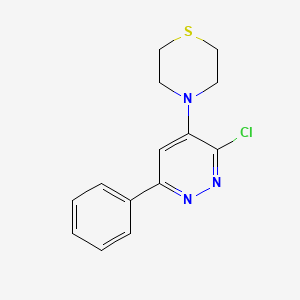
![4-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14398009.png)
